Butyrolactone 3

Description

Contextual Significance as a Specific Chemical Entity and Research Probe

Butyrolactone 3, also identified by its synonym MB-3, is a synthetic, cell-permeable small molecule that has garnered attention in biomedical research primarily for its function as a specific inhibitor of the histone acetyltransferase Gcn5. medchemexpress.comnih.govcapes.gov.br Gcn5 is a key enzyme involved in the epigenetic regulation of gene expression through the acetylation of histone proteins, a process that can relax chromatin structure and facilitate transcription. researchgate.net

The specificity of this compound for Gcn5 makes it a valuable chemical probe for elucidating the diverse functions of this enzyme in various cellular processes. nih.govcapes.gov.br Research has demonstrated that this compound exhibits a significantly higher inhibitory activity against Gcn5 compared to other histone acetyltransferases (HATs), such as CREB-binding protein (CBP), allowing for targeted investigation of Gcn5-dependent pathways. medchemexpress.com Its ability to enter cells enables its use in a variety of in vitro experimental models to study the downstream effects of Gcn5 inhibition. capes.gov.brresearchgate.net

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Synonym | MB-3 |

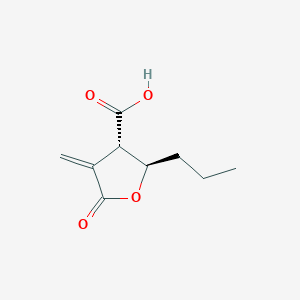

| Formal Name | rel-tetrahydro-4-methylene-5-oxo-2R-propyl-3S-furancarboxylic acid |

| CAS Number | 778649-18-6 |

| Molecular Formula | C₉H₁₂O₄ |

| Molecular Weight | 184.19 g/mol |

Data sourced from multiple chemical suppliers and databases.

Overview of Primary Academic Research Areas and Contributions

The primary application of this compound in academic research has been in the fields of oncology and molecular biology, with emerging evidence of its utility in autoimmune disease studies.

Cancer Research

A significant body of research has utilized this compound to investigate the role of Gcn5 in various cancers, particularly hematological malignancies.

Acute Lymphoblastic Leukemia (ALL): In pre-B-cell ALL characterized by the t(1;19) translocation, the fusion oncoprotein E2A-PBX1 is a key driver of the disease. Studies have shown that Gcn5 acetylates E2A-PBX1, which increases the stability of this oncoprotein. nih.gov Treatment of leukemic cells with this compound (MB-3) leads to a decrease in E2A-PBX1 acetylation and a reduction in its protein levels, suggesting that Gcn5 inhibitors could have therapeutic potential for this type of leukemia. nih.gov

Burkitt Lymphoma: Research has demonstrated that inhibiting Gcn5/PCAF activity with this compound reduces the viability and proliferation of human Burkitt lymphoma cell lines. nih.gov The compound was found to induce apoptosis in these cells. nih.gov The mechanism involves the disruption of B-cell receptor (BCR) signaling and the downregulation of Spleen Tyrosine Kinase (SYK), which in turn affects the PI3K-AKT signaling pathway. nih.gov

Ovarian Cancer: In studies involving ovarian cancer cell lines such as SKOV3, this compound has been used as a Gcn5 inhibitor to investigate the effects of Gcn5 inhibition on cancer cell biology. researchgate.net

Table 2: Research Findings of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |

| RCH-ACV | Acute Lymphoblastic Leukemia | 50, 100, 200 μM | Dose-dependent decrease in E2A-PBX1 and E2A protein levels. | medchemexpress.com |

| Ramos, Daudi, NAMALWA | Burkitt Lymphoma | 100 μM | Reduced cell viability and induction of apoptosis. | nih.gov |

| SKOV3 | Ovarian Cancer | 100 μM | Used as a Gcn5 inhibitor for treatment in cell culture. | researchgate.net |

RNA Splicing

This compound has also been employed as a tool to study the intricacies of pre-mRNA splicing, a fundamental process in eukaryotic gene expression. Research has indicated that this compound can inhibit pre-RNA splicing, suggesting a role for Gcn5/PCAF-like HAT functions in the assembly of the spliceosome, the molecular machinery responsible for splicing. nih.govresearchgate.netucla.edu

Autoimmune Disease Research

While less extensive than in oncology, some research points to the potential of this compound in studying autoimmune conditions. The enzyme it targets, Gcn5 (also known as KAT2A), has been implicated in the regulation of T-cell-mediated immunity. researchgate.netnih.gov In a mouse model of collagen-induced arthritis, the administration of the KAT2A-specific inhibitor MB-3 (this compound) was found to significantly ameliorate synovitis and bone destruction. researchgate.net This effect was linked to the suppression of pro-inflammatory gene transcription and the impairment of NLRP3 inflammasome activation in macrophages. researchgate.net

Metabolic and Neurological Disease Research

The role of Gcn5 is being explored in the context of metabolic and neurological disorders. researchgate.netnih.gov However, specific studies utilizing this compound as a direct research probe in these areas are not as extensively documented in the available scientific literature. Much of the existing research focuses on broader butyrate (B1204436) compounds rather than the specific entity of this compound. nih.govwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-4-methylidene-5-oxo-2-propyloxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-3-4-6-7(8(10)11)5(2)9(12)13-6/h6-7H,2-4H2,1H3,(H,10,11)/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQUTZJZABSZRQ-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(C(=C)C(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Transformational Chemistry

Mechanistic Investigations of Lactone Ring-Opening Polymerization

The ring-opening polymerization (ROP) of γ-butyrolactone (γ-BL) to produce poly(γ-butyrolactone) (PγBL) is a thermodynamically challenging process due to the low ring strain of the five-membered ring. vot.plnih.gov Consequently, the polymerization is often characterized by a low ceiling temperature, below which the polymerization is favored. researchgate.net Despite these challenges, various catalytic systems have been developed to facilitate this transformation, and understanding the underlying mechanisms is crucial for controlling the polymerization process and the properties of the resulting polymer.

The ring-opening of a lactone can proceed through two primary mechanistic pathways: acyl-oxygen bond cleavage or alkyl-oxygen bond cleavage. The preferred pathway is influenced by several factors, including the nature of the initiator (nucleophilic, electrophilic, or coordinating), the reaction conditions, and the structure of the lactone itself.

In the context of ester hydrolysis, a related reaction, acyl-oxygen cleavage is the more common pathway. ic.ac.uk This involves a nucleophilic attack on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, breaking the bond between the carbonyl carbon and the endocyclic oxygen.

Conversely, alkyl-oxygen cleavage involves a nucleophilic attack on the carbon atom adjacent to the endocyclic oxygen (the γ-carbon in the case of γ-butyrolactone), proceeding via an SN2-type mechanism. ic.ac.uk This pathway is less common for ester hydrolysis but can be favored under certain conditions, particularly with substrates that can stabilize a positive charge at the alkyl carbon or with highly reactive nucleophiles.

For the ROP of β-butyrolactone, studies have shown that both acyl-oxygen and alkyl-oxygen bond scissions can occur, with the balance between the two being influenced by factors such as temperature, steric hindrance of the initiator and monomer, and solvent polarity. For instance, in the acid-catalyzed ROP of β-butyrolactone, selective O-acyl bond cleavage has been reported. rsc.org While direct comparative studies on the acyl- versus alkyl-oxygen bond cleavage in the ROP of γ-butyrolactone are less common in the literature, the general principles of lactone reactivity suggest that the acyl-oxygen cleavage pathway is the more probable route under most polymerization conditions, especially those involving coordination-insertion mechanisms with metal-based catalysts.

Table 1: Comparison of Acyl-Oxygen and Alkyl-Oxygen Bond Cleavage in Lactone Ring-Opening

| Feature | Acyl-Oxygen Cleavage | Alkyl-Oxygen Cleavage |

| Site of Nucleophilic Attack | Carbonyl Carbon (C=O) | Alkyl Carbon adjacent to endocyclic Oxygen |

| Intermediate | Tetrahedral intermediate | SN2 transition state |

| Common Initiators | Metal alkoxides, amines, carboxylates | Strong nucleophiles, conditions favoring carbocation formation |

| Prevalence in Lactone ROP | More common | Less common |

| Effect on Stereochemistry | Retention or inversion at the chiral center (if present) depending on the precise mechanism | Inversion of configuration at the alkyl carbon |

When a chiral lactone is polymerized, the stereochemistry of the resulting polymer is of significant interest as it dictates the material's properties. The control over the stereochemical outcome of the polymerization is dependent on the catalyst and the polymerization mechanism. In the context of β-butyrolactone polymerization, for instance, different initiators can lead to polymers with varying tacticities (isotactic, syndiotactic, or atactic).

While the literature on the stereoselective polymerization of γ-butyrolactone derivatives is not as extensive as for other lactones, the fundamental principles of stereochemical control apply. The coordination of the monomer to a chiral catalyst can create a diastereomeric transition state, leading to the preferential incorporation of one enantiomer over the other from a racemic mixture, or the polymerization of a single enantiomer with a specific stereochemical outcome (e.g., retention or inversion of configuration).

For example, in the ROP of rac-β-butyrolactone, certain zinc complexes have been shown to proceed through a coordination-insertion mechanism, where the stereochemistry of the polymer is influenced by the ligand environment around the metal center. nih.gov The development of catalysts that can effectively control the stereochemistry during the ROP of γ-butyrolactone and its derivatives is an ongoing area of research, with the potential to unlock new applications for these biodegradable polymers.

Theoretical and Experimental Studies of Derivatization Reactions

The functionalization of the γ-butyrolactone ring is a key strategy for modifying its properties and for the synthesis of a wide range of biologically active molecules and complex organic structures. These derivatization reactions can occur at various positions on the lactone ring.

The protons on the carbon atom alpha to the carbonyl group of γ-butyrolactone are weakly acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of functional groups at the α-position.

The general mechanism involves the following steps:

Deprotonation: A strong base, such as lithium diisopropylamide (LDA), abstracts a proton from the α-carbon to form a lithium enolate.

Nucleophilic Attack: The enolate then attacks an electrophile (e.g., an alkyl halide, aldehyde, or ketone).

Workup: The reaction is quenched to yield the α-substituted γ-butyrolactone.

This strategy is widely used in organic synthesis. For example, the synthesis of α-substituted β,γ-unsaturated ketones can be achieved through this method. nih.gov Furthermore, the diastereoselective synthesis of enantioenriched α,β-disubstituted γ-butyrolactones can be accomplished using cooperative N-heterocyclic carbene and iridium catalysis, highlighting the level of control that can be achieved in these functionalization reactions. researchgate.net

Table 2: Examples of Electrophiles Used in the α-Functionalization of γ-Butyrolactone Enolates

| Electrophile | Product Type |

| Alkyl Halide (R-X) | α-Alkyl-γ-butyrolactone |

| Aldehyde (R-CHO) | α-(α-Hydroxyalkyl)-γ-butyrolactone |

| Ketone (R₂C=O) | α-(α-Hydroxyalkyl)-γ-butyrolactone |

| Acyl Halide (R-COCl) | α-Acyl-γ-butyrolactone |

| Carbon Dioxide (CO₂) | γ-Butyrolactone-α-carboxylic acid |

The carbonyl group of γ-butyrolactone is susceptible to nucleophilic attack. This can lead to ring-opening of the lactone, forming a γ-hydroxy-substituted derivative of the nucleophile. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the cleavage of the acyl-oxygen bond.

Common nucleophiles that react with γ-butyrolactone include:

Amines: React to form γ-hydroxyamides.

Thiols: Can react to form γ-hydroxythioesters, although the reaction is generally less facile than with amines. nih.gov

Hydroxides (in hydrolysis): Lead to the formation of the corresponding γ-hydroxycarboxylic acid salt.

Alkoxides: Result in the formation of γ-hydroxyesters.

In some cases, the initial ring-opened product can undergo further reactions. For instance, the reaction of γ-butyrolactone fused with a donor-acceptor cyclopropane with nitriles in the presence of a Lewis acid leads to the formation of 3,4,5-trisubstituted γ-butyrolactones through a ring-opening and subsequent nucleophilic addition sequence. researchgate.net

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a fundamental process in the synthesis of γ-butyrolactones from acyclic precursors. These reactions typically involve the formation of a carbon-oxygen bond to close the five-membered ring.

A common strategy involves the intramolecular cyclization of a γ-hydroxy acid or a related derivative. The mechanism often involves the activation of the carboxylic acid group, followed by the nucleophilic attack of the hydroxyl group.

More complex intramolecular cyclization reactions have also been developed. For example, a photoinduced intramolecular cyclization of allyl acrylates can synthesize fully substituted spiro-γ-butyrolactones. This reaction is proposed to proceed through the activation of the carbonyl group upon UV irradiation, followed by a 1,4-hydrogen atom transfer and subsequent intramolecular cyclization of a diradical species. rsc.org

Another example is the intramolecular radical cyclization to the ester carbonyl double bond, which is a key step in the synthesis of certain γ-butyrolactones from cyclopropanol ring-opening reactions. nih.gov Furthermore, the synthesis of γ-butyrolactones from allylic alcohols can be achieved through a carboxylation-cyclization sequence, where the formation of the five-membered ring is a kinetically and thermodynamically favorable process. acs.org

These intramolecular cyclization reactions are not only crucial for the synthesis of γ-butyrolactones but also play a role in their degradation. For instance, certain poly(4-hydroxybutyric acid) derivatives can depolymerize under physiological conditions via an intramolecular cyclization mechanism, yielding γ-butyrolactone derivatives as the degradation products.

Computational Reaction Mechanism Analysis (e.g., Density Functional Theory Studies of Activation Energies)

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving butyrolactones. These theoretical studies provide profound insights into reaction pathways, transition state geometries, and the activation energies that govern the kinetics of these transformations. Such analyses are crucial for optimizing reaction conditions and designing novel synthetic routes.

A notable example of this approach is the investigation into the photocatalyzed synthesis of γ-butyrolactones from styrene and acrylic acid. researchgate.net Researchers have employed sophisticated computational methods to unravel the multi-step reaction mechanism, providing a detailed energetic landscape of the entire process.

Detailed Research Findings:

In a study utilizing the M06-2X-D3/ma-def2SVP method with the SMD solvent model to simulate dichloromethane, the reaction mechanism was shown to proceed through several key steps, including an electrophilic addition, an intramolecular ring-closure, and a hydrogen shift. researchgate.net The computational results revealed that the electrophilic reaction is an exothermic process. More specifically, the Gibbs free energy barriers for the critical subsequent steps were calculated, providing quantitative measures of the reaction kinetics.

The optimal pathway for the ring-closure reaction was found to have a Gibbs free energy barrier of 11.10 kcal/mol. researchgate.net Following the ring-closure, the final step in the formation of the γ-butyrolactone product is a hydrogen shift, which was determined to have a Gibbs free energy barrier of 9.94 kcal/mol. researchgate.net These computational findings offer a clear mechanistic understanding that can aid in the selection of appropriate photocatalysts and reaction conditions to enhance the efficiency of γ-butyrolactone synthesis. researchgate.net

The application of DFT not only explains experimentally observed outcomes but also provides predictive power for designing similar reactions. researchgate.net By analyzing the electronic structure of reactants, intermediates, and transition states, researchers can gain insights into the factors that control the reaction's feasibility and selectivity.

Data on Activation Energies for γ-Butyrolactone Synthesis:

| Reaction Step | Computational Method | Basis Set | Solvent Model | Gibbs Free Energy Barrier (kcal/mol) |

| Ring-Closure | M06-2X-D3 | ma-def2SVP | SMD (Dichloromethane) | 11.10 |

| H-Shift | M06-2X-D3 | ma-def2SVP | SMD (Dichloromethane) | 9.94 |

Advanced Derivatization Strategies for Structure Activity Profiling

Site-Specific Functionalization for Modulating Biological Activity

Site-specific functionalization involves introducing chemical modifications at particular positions on the Butyrolactone 3 scaffold to alter its interaction with the Gcn5 enzyme and consequently modulate its inhibitory activity. Research suggests that derivatization of this compound at position 2 may serve as a promising avenue for future SAR investigations. glpbio.comnih.govplos.org This specific site offers a potential handle for chemical modifications that could influence binding affinity, enzyme inhibition kinetics, or other pharmacologically relevant properties. While the provided information highlights the potential of this approach, detailed examples of specific functionalizations at position 2 of this compound (CAS 778649-18-6) and their precise impact on Gcn5 inhibition or other biological activities are not extensively detailed in the available search results. Further research in this area would involve targeted synthesis of analogs with varied substituents at position 2 and comprehensive biological evaluation to establish clear SAR.

Introduction of Chiral Centers and Stereoisomer Synthesis

This compound (CAS 778649-18-6) possesses defined relative stereochemistry, described as (2S,3R) or rel-(2R,3S)-tetrahydro-4-methylene-5-oxo-2-propyl-3-furancarboxylic acid. caymanchem.comglpbio.comnih.govrsc.org The presence of defined stereocenters at positions 2 and 3 of the butyrolactone ring, along with the exocyclic double bond, gives rise to the possibility of multiple stereoisomers. The synthesis and evaluation of these stereoisomers are fundamental to understanding the stereospecificity of the interaction between this compound and its biological target, Gcn5. Different stereoisomers can exhibit vastly different biological activities due to variations in their three-dimensional arrangement and how they fit into the enzyme's active site. While the defined stereochemistry of the reported this compound highlights the importance of chirality, detailed synthetic routes specifically for accessing and separating other possible stereoisomers of this particular compound (CAS 778649-18-6) and comparative studies of their Gcn5 inhibitory activity are not explicitly provided in the gathered information. Studies on stereoselective synthesis in other butyrolactone systems demonstrate the methodologies that could potentially be adapted for this compound to explore the SAR related to its stereochemistry.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of organic molecules, including butyrolactones. Both proton (¹H) NMR and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of atoms within the molecule.

High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Analysis

High-resolution ¹H NMR and ¹³C NMR spectroscopy are fundamental for the structural elucidation of butyrolactone derivatives. Analysis of chemical shifts, splitting patterns, and integration in ¹H NMR spectra allows for the identification of different proton environments and their relative numbers. For instance, the ¹H NMR spectrum of gamma-butyrolactone (B3396035) (GBL) shows characteristic signals for its cyclic structure chegg.com, chemicalbook.com. Similarly, the ¹H NMR spectrum of a specific butyrolactone derivative can reveal the presence and position of substituents google.com, nih.gov, nih.gov.

¹³C NMR spectroscopy provides information about the carbon skeleton and the presence of different types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl). The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of the carbon atoms, allowing for the differentiation of similar functional groups and the confirmation of the proposed structure tubitak.gov.tr, researchgate.net, nih.gov, industry.gov.au. For butyrolactone derivatives, characteristic signals for the carbonyl carbon and the ring carbons are observed chegg.com, researchgate.net, industry.gov.au. Two-dimensional NMR techniques, such as gCOSY, gHSQC, and gHMBC, are often employed to establish correlations between protons and carbons, providing unambiguous assignments of signals and confirming the connectivity within the molecule researchgate.net, nih.gov. These techniques are essential for the complete assignment of complex butyrolactone structures nih.gov. For example, complete assignments of ¹H and ¹³C NMR spectral data for benzylidenebenzyl butyrolactone lignans (B1203133) have been achieved using gCOSY, non-edited gHSQC, and gHMBC experiments nih.gov.

Stereosequence Determination in Polymeric Derivatives

NMR spectroscopy, particularly ¹³C NMR, is invaluable for determining the stereosequence distribution in polymers derived from chiral butyrolactones, such as poly(3-hydroxybutyrate) (PHB) synthesized from beta-butyrolactone. The stereochemistry of the monomer units within the polymer chain influences the polymer's properties. ¹³C NMR can differentiate between different stereosequences (e.g., isotactic, syndiotactic, heterotactic) based on the sensitivity of carbon chemical shifts to the configuration of neighboring monomer units researchgate.net, acs.org. Analysis of the fine structure in the ¹³C NMR spectra allows for the determination of diad and triad (B1167595) stereosequence distributions, providing insights into the stereocontrol of the polymerization process acs.org, acs.org. This is crucial for understanding and controlling the properties of biodegradable polymers like PHB acs.org.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and the confirmation of its molecular formula. Various MS techniques are applied to the analysis of butyrolactones and their derivatives.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) for Purity and Identification

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is a powerful hyphenated technique used for the separation, identification, and purity assessment of complex mixtures containing butyrolactones and their derivatives wikipedia.org, science.gov, rsc.org, nih.gov. LC separates the components of a mixture based on their differential interactions with a stationary phase, while the HR-MS detector provides accurate mass measurements of the eluting compounds. This allows for the determination of the elemental composition of the detected ions, facilitating the identification of known compounds and the putative identification of novel ones rsc.org. HR-LCMS is widely used in the analysis of natural product extracts to screen for and identify butyrolactone signalling molecules rsc.org. The method can be performed in both positive and negative ion modes to detect a wider range of compounds rsc.org. HR-LCMS analysis of extracts from actinomycetes has been successfully used to identify various γ-butyrolactones rsc.org.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) for Molecular Formula Confirmation

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is a high-resolution MS technique that is particularly useful for determining the accurate mass of intact molecules and their fragments. ESI is a soft ionization technique that typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adducts (e.g., [M+Na]⁺), making it suitable for analyzing polar and thermally labile compounds like many butyrolactone derivatives researchgate.net. The TOF analyzer provides high mass accuracy, allowing for the confident determination of the elemental composition of the ions and thus confirming the molecular formula of the compound rsc.org, researchgate.net, rsc.org, nih.gov, rsc.org. ESI-TOF-MS has been used to determine the molecular formulae of novel γ-butyrolactones isolated from bacterial cultures rsc.org, rsc.org. For example, the molecular formula of GBL 3 was determined to be C₁₄H₂₄O₄ based on its ESI-TOF-MS monoisotopic peak rsc.org. Similarly, ESI mass spectrometry confirmed the molecular formula of Butyrolactone I as C₂₄H₂₄O₇ researchgate.net. HRESIMS has also been used to determine the molecular formulas of territrem and butyrolactone derivatives from fungi nih.gov, rsc.org.

Chiroptical Methods for Absolute Configuration Assignment

For chiral butyrolactone derivatives, determining the absolute configuration is essential as different enantiomers can exhibit different biological activities. Chiroptical methods, which measure the interaction of chiral molecules with polarized light, are powerful techniques for assigning absolute configuration. These methods include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Specific Optical Rotation (SOR) nih.gov, science.gov, mdpi.com, researchgate.net. By comparing experimental chiroptical spectra with theoretical calculations (e.g., using Density Functional Theory - DFT), the absolute configuration of a chiral center can be determined nih.gov, mdpi.com, nih.gov. ECD spectroscopy is widely used for this purpose, particularly for molecules with suitable chromophores mdpi.com, scilit.com, rsc.org, nih.gov. For example, CD analysis has been used to confirm the (3R)-configuration of natural γ-butyrolactones rsc.org. Chiral HPLC analysis, often coupled with chiroptical detectors or followed by spectroscopic analysis of separated enantiomers, is also employed for determining enantiomeric purity and absolute configuration nih.gov, science.gov, researchgate.net, google.com, nih.gov. Derivatization strategies can also be used in conjunction with chiroptical methods or NMR (e.g., using chiral shift reagents or forming diastereomers) to facilitate absolute configuration assignment science.gov, rsc.org, acs.org.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is extensively used to study chiral molecules and their behavior under various conditions bath.ac.uk. In the context of chiral butyrolactones, CD provides insights into their chiroptical properties. The technique is sensitive to the three-dimensional arrangement of atoms and can detect conformational changes or interactions with other chiral or achiral molecules.

For instance, studies on chiral 3-aryl-substituted-γ-butyrolactones have successfully employed Electronic Circular Dichroism (ECD), which is CD in the UV range, alongside Optical Rotatory Dispersion (ORD) and VCD, to monitor the elution order of enantiomers separated by chiral HPLC nih.gov. The combination of these chiroptical methods with computational calculations can aid in the assignment of absolute configurations nih.gov.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the enantiomeric purity of chiral compounds, including butyrolactones skpharmteco.com. This chromatographic method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and detection nih.govskpharmteco.com.

The enantiomeric excess (ee) of a chiral butyrolactone sample can be determined by integrating the peaks corresponding to each enantiomer in the chiral HPLC chromatogram. Higher ee values indicate a greater proportion of one enantiomer over the other, which is often critical for compounds intended for pharmaceutical applications where different enantiomers may exhibit different biological activities benchchem.com.

Various chiral stationary phases are available, and their selection depends on the specific structural features of the chiral butyrolactone being analyzed. For example, Chiralpak AD-H has been successfully employed for the enantioselective separation of chiral 3-aryl-substituted-γ-butyrolactones nih.gov. Modern chiral columns are compatible with both normal and reverse phase conditions, expanding the range of molecules that can be analyzed skpharmteco.com.

Chiral HPLC is a standard method for assessing enantiomeric purity in pharmaceutical applications of chiral butyrolactones benchchem.com. Research on microbially synthesized (S)-3-hydroxy-gamma-butyrolactone utilized chiral gas chromatography to confirm that the product existed as a single isomer with high enantiomeric purity (>99% ee) benchchem.com. Similarly, chiral HPLC has been used to determine the enantiomeric excess of products in asymmetric synthesis reactions yielding chiral γ-butyrolactone ring structures google.com.

Interactive Table 1: Enantiomeric Purity Analysis of Chiral Butyrolactones by Chiral HPLC

| Butyrolactone Derivative | Chiral Stationary Phase | Mobile Phase | Enantiomeric Excess (ee) | Citation |

| (S)-3-Hydroxy-gamma-butyrolactone (microbial synthesis) | Chiral Gas Chromatography | Not specified | >99% | benchchem.com |

| Chiral 3-aryl-substituted-γ-butyrolactones | Chiralpak AD-H | Not specified | Separation achieved | nih.gov |

| Chiral γ-butyrolactone ring structures | Not specified | Not specified | Up to 93% | google.com |

| α-methylene-γ-butyrolactone | Chiralpak AS-H | Not specified | 96% ee, >99% ee | rsc.org |

| Enantiomers of BL-3 and BL-5 (Butyrolactone I derivatives) | Chiral columns | Not specified | Separation achieved | mdpi.com |

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the molecular structure, functional groups, and intermolecular interactions of butyrolactones. These techniques probe the vibrational modes of molecules, which are unique to their chemical structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by molecules, providing a spectrum that represents the vibrational and rotational modes of chemical bonds rockymountainlabs.com. This technique is particularly useful for identifying the functional groups present in a molecule rockymountainlabs.com.

For butyrolactones, characteristic absorption bands in the FTIR spectrum correspond to the stretching and bending vibrations of the lactone carbonyl group (C=O), C-O bonds, and C-H bonds within the ring and any substituents. Analysis of these bands can confirm the presence of the butyrolactone ring structure and provide details about the molecular environment.

FTIR spectroscopy has been used to characterize various butyrolactone derivatives and study their interactions. For example, matrix isolation FTIR has been employed to study weakly bound complexes of γ-butyrolactone with water researchgate.net. FTIR is a non-chiral technique and does not directly measure chirality or optical activity rockymountainlabs.com. However, it is a fundamental tool for structural confirmation and identifying functional groups in both chiral and achiral butyrolactones.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It measures the inelastic scattering of light by molecules, revealing their vibrational modes researchgate.netresearchgate.net. Raman spectroscopy is particularly sensitive to symmetric vibrations and can be useful for studying the carbon skeleton and ring structures of molecules.

The Raman spectrum of butyrolactone exhibits characteristic peaks corresponding to ring breathing modes and vibrations of the C=O bond and C-C bonds within the ring. These peaks can be used for identification and to study changes in the molecular structure or environment.

Raman spectroscopy has been applied to study γ-butyrolactone and its protonated species, providing insights into the preservation of the ring structure upon protonation researchgate.netresearchgate.net. It has also been used in the analysis of systems involving α-methylene-γ-butyrolactone dntb.gov.ua. Differential circular intensity Raman scattering is a related chiroptical technique that can provide information about the absolute configurations of chiral substances rsc.org.

X-ray Crystallography for Diastereomeric and Enantiomeric Confirmation

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers and the relative configuration of multiple stereocenters (diastereomers) researchgate.netsciengine.comnih.gov. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the precise arrangement of atoms in the molecule can be determined.

For chiral butyrolactones, X-ray crystallography provides unambiguous confirmation of the stereochemistry, resolving any uncertainties that may arise from other spectroscopic methods. It can establish the absolute configuration of chiral centers, which is crucial for understanding the biological activity and properties of enantiomers sciengine.comnih.govrsc.org.

X-ray crystallography has been used to establish the absolute configuration of novel chiral butyrolactone derivatives synthesized through asymmetric reactions researchgate.netsciengine.comnih.gov. For compounds with multiple stereogenic centers, X-ray crystallography can confirm the relative stereochemistry (diastereomeric relationship) researchgate.net. The technique is considered the most reliable method for absolute structure determination, particularly for molecules with chiral quaternary carbon centers rsc.org.

Interactive Table 2: Application of X-ray Crystallography in Chiral Butyrolactone Characterization

| Butyrolactone Derivative | Purpose of X-ray Crystallography | Citation |

| Spiro [5-l-menthyloxy-3-bromobutyrolactocyclopropane...] (5a) | Establishment of absolute configuration | researchgate.net |

| Spiro-cyclopropanes (8) | Establishment of absolute configuration | researchgate.net |

| Novel chiral butyrolactone 4b | Establishment of absolute configuration | sciengine.com |

| Bispiro[γ-butyrolactone-pyrrolidin-4,4'-pyrazolone] skeletons | Assignment of absolute configuration | nih.gov |

| α-alkylidene-γ-butyrolactone 4a | Determination of absolute configuration (using crystalline sponge) | rsc.org |

| Protonated γ-butyrolactone salts | Single-crystal X-ray structure analyses | researchgate.net |

| Chiral 2-hydroxy-4-butyrolactone derivatives (R-5j, R-5l) | Unequivocal assignment of stereochemical configuration | nih.govacs.org |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Besides chiral HPLC for enantiomeric purity, other chromatographic techniques are widely used. Gas Chromatography (GC) can be used for the analysis of volatile butyrolactones skpharmteco.comresearchgate.net. Liquid Chromatography (LC), including standard HPLC, is suitable for a broader range of butyrolactone derivatives with varying polarities nih.govrsc.org.

These methods are used to determine the total purity of a sample by quantifying the amount of the target butyrolactone relative to impurities. They can also be used to separate and analyze mixtures of different butyrolactones or other compounds. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) combine the separation power of LC with the identification capabilities of MS, allowing for the identification and quantification of individual components in complex mixtures rsc.org.

Chromatographic methods are routinely applied in the synthesis and isolation of butyrolactones to monitor reaction progress, purify products, and assess the purity of the final compound rsc.orgunige.ch. For example, column chromatography is frequently used for the purification of synthesized butyrolactone derivatives unige.ch. HPLC is also used for reaction monitoring acs.org.

Interactive Table 3: Chromatographic Methods in Butyrolactone Analysis

| Chromatographic Method | Application | Citation |

| Chiral HPLC | Enantiomeric purity assessment, separation of enantiomers | nih.govskpharmteco.combenchchem.comgoogle.commdpi.com |

| Chiral Gas Chromatography | Enantiomeric purity screening (e.g., of β-acetoxy-γ-butyrolactone) | benchchem.comresearchgate.net |

| Standard HPLC / LC | Purity assessment, mixture analysis, reaction monitoring, purification | nih.govacs.orgrsc.org |

| LC-MS / HR-LCMS | Identification and quantification in complex mixtures | rsc.org |

| Column Chromatography (Silica Gel) | Purification of synthesized butyrolactone derivatives | unige.ch |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique employed in chemistry to determine the elemental composition of a pure chemical substance. This analysis provides the percentage by weight of each element present in the compound, which is crucial for confirming its empirical formula and, consequently, its molecular formula when combined with molecular weight data. For Butyrolactone 3, identified by CAS Number 778649-18-6, elemental analysis data supports the proposed empirical formula C₉H₁₂O₄.

The empirical formula C₉H₁₂O₄ suggests a specific ratio of carbon, hydrogen, and oxygen atoms within the this compound molecule. Based on this formula, the theoretical percentage composition by mass can be calculated using the atomic weights of each element. The molecular weight for C₉H₁₂O₄ is calculated to be approximately 184.19 g/mol . sigmaaldrich.com

Theoretical elemental analysis based on the empirical formula C₉H₁₂O₄ yields the following percentages:

Carbon (C): 58.69%

Hydrogen (H): 6.57%

Oxygen (O): 34.74%

These theoretical values are consistent with reported elemental analysis data for this compound, which indicates a composition of approximately 58.69% carbon, 6.57% hydrogen, and 34.74% oxygen by mass. sigmaaldrich.commedkoo.com The close agreement between the theoretical and reported elemental composition serves as a strong validation of the empirical formula C₉H₁₂O₄ for this compound. This validation is a critical step in the complete characterization of the compound, ensuring the accuracy of its chemical representation.

The theoretical elemental composition of this compound (C₉H₁₂O₄) is summarized in the table below:

| Element | Theoretical Percentage Composition (%) |

| Carbon (C) | 58.69 |

| Hydrogen (H) | 6.57 |

| Oxygen (O) | 34.74 |

This elemental analysis data, confirming the C₉H₁₂O₄ empirical formula, is foundational for further structural elucidation and understanding the chemical properties and reactivity of this compound.

Computational and Theoretical Investigations of Butyrolactone 3

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure, geometry, and energetics of butyrolactone systems. These methods allow for the detailed investigation of molecular properties that govern their chemical behavior.

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. For derivatives of Butyrolactone 3, such as 2-acetyl-gamma-butyrolactone, DFT calculations have been employed to identify the most stable conformations. Theoretical studies have optimized molecular structures using functionals like B3LYP with basis sets such as 6-311++G(d,p) to determine the lowest energy conformers. researchgate.net This analysis is crucial for understanding intermolecular interactions and how the molecule presents itself to other reactants or biological targets. researchgate.net For instance, in a study of a butanedione-derived oxo-cyclam bisaminal, DFT calculations at the TPSSh/6-311(d,p) level confirmed that the cis/syn-stereoisomer is significantly more stable (by 60.2 kJ·mol⁻¹) than the cis/anti isomer, indicating that the cyclization process is under thermodynamic control. rsc.org

DFT calculations are a cornerstone for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces and identify transition states. This provides insight into reaction kinetics and the feasibility of different chemical pathways.

For example, the mechanism of the alkaline hydrolysis of γ-butyrolactone has been investigated using the B3LYP-D3 functional with the 6-311+G(d) basis set. nih.govmdpi.com These calculations help to determine the activation free energies for different proposed mechanisms, such as the base-catalyzed acyl-oxygen cleavage (BAC2) pathway. nih.gov In a study on a related cyclobutane-fused lactone, the BAC2 mechanism was found to have an activation free energy (ΔG≠) of 15.4 kcal/mol. nih.gov Similarly, the molecular mechanism of the three-component reaction between triphenylphosphine, dimethyl acetylene dicarboxylate, and 2-acetyl-γ-butyrolactone has been studied at the B3LYP/6-31G level of theory, characterizing multiple possible reaction pathways and their intermediates. cdnsciencepub.com

In a different context, the aqueous-phase hydrogenation of α-ketoglutaric acid showed high yields of α-hydroxyglutaric acid with minor formation of γ-carboxyl butyrolactone (3%). dusselier-lab.org Computational modeling suggested a two-step hydrogen addition on a Palladium (Pd) catalyst as the most likely surface reaction pathway. dusselier-lab.org

Table 1: Calculated Activation Free Energies for Lactone Hydrolysis This table is interactive. Click on the headers to sort.

| Compound | Reaction Condition | Mechanism | Computational Method | Activation Free Energy (ΔG≠) (kcal/mol) |

|---|---|---|---|---|

| Cyclobutane-fused lactone | Alkaline | BAC2 | B3LYP-D3/6-311+G(d) | 15.4 nih.gov |

Computational methods can predict various spectroscopic properties, which serves as a powerful tool for validating experimental findings and interpreting complex spectra. Time-dependent DFT (TD-DFT) is often used to calculate electronic transition energies, which correspond to UV-Visible light absorption. researchgate.net For certain organic hole-transporting materials, geometry optimization and property calculations were performed using the B3LYP functional with a 6-31G(d,p) basis set to predict dipole moments and frontier molecular orbital energies. nih.gov Theoretical studies on derivatives like 2-acetyl-gamma-butyrolactone have utilized DFT to analyze Fourier-transform infrared (FT-IR) and Raman spectra, with potential energy distribution being a key component of the analysis. researchgate.net These computational results can be compared with experimental data to confirm the chemical structure and understand the vibrational modes of the molecule. researchgate.net

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

While quantum mechanics is excellent for detailed electronic structure, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time, especially in solution. MD simulations can reveal crucial information about solvation effects and non-covalent intermolecular interactions.

In studies of related lactone systems, solvation effects are often accounted for in DFT calculations by using implicit solvation models like the Solvent Model Density (SMD) or the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM). researchgate.netnih.gov For a more detailed understanding, explicit solvent molecules can be included in the quantum chemical calculations. For instance, studies on the hydrolysis of a cyclobutane-fused lactone incorporated up to six explicit water molecules to model the solvent environment more accurately, finding that this approach significantly impacts the calculated activation energies compared to purely implicit models. nih.govmdpi.com The inclusion of explicit water molecules helps to model specific hydrogen-bonding interactions that are critical to the reaction mechanism. mdpi.com

Thermochemical Data Assessment through Combined Experimental and Computational Approaches

The combination of high-level computational chemistry with experimental data provides a robust methodology for determining accurate thermochemical properties, such as heats of formation. The G3MP2 computational approach, for example, has been used to predict the thermodynamic properties of a wide range of biomass-derived compounds, including 3-hydroxybutyrolactone. acs.org

These calculations can yield gas-phase heats of formation that are typically within ±2 kcal/mol of available experimental values. acs.org The computational results for reaction enthalpies and free energies in both gas and liquid phases offer predictions for the thermodynamic feasibility of various chemical transformations. acs.org For instance, the hydrogenation of itaconic acid to produce derivatives of γ-butyrolactone (GBL) was predicted to be highly exothermic and thermodynamically favorable. acs.org Such combined approaches are essential for designing and optimizing new, efficient synthetic routes for biomass-derived chemicals. acs.org

Table 2: Calculated Thermochemical Data for Butyrolactone-Related Compounds This table is interactive. Click on the headers to sort.

| Compound | Property | Method | Value (kcal/mol) |

|---|---|---|---|

| 3-Hydroxybutyrolactone | Gas Phase Heat of Formation | G3MP2 | N/A (Calculated in study) acs.org |

| γ-Butyrolactone Derivative | Reaction Enthalpy (Gas Phase) | G3MP2 | N/A (Calculated for specific reactions) acs.org |

Biological Activity and Molecular Mechanisms Specific to Butyrolactone 3 As an Inhibitor

Specific Inhibition of Histone Acetyltransferases (HATs)

Butyrolactone 3 is recognized as a specific small-molecule inhibitor of histone acetyltransferases. medchemexpress.comselleckchem.comabmole.com This inhibition impacts the ability of target enzymes to acetylate histone proteins, which is a key post-translational modification regulating chromatin accessibility and gene transcription. scbt.comcd-genomics.comfrontiersin.org

Gcn5 as a Primary Molecular Target and Inhibitory Profile

Gcn5 (General Control Non-repressible 5) is identified as a primary molecular target of this compound. medchemexpress.comselleckchem.comabmole.com this compound specifically inhibits Gcn5 with an IC50 value of 100 μM. medchemexpress.comselleckchem.comabmole.com It exhibits a high affinity for the Gcn5 enzyme, comparable to that of its natural substrate, histone H3. medchemexpress.comselleckchem.comabmole.com This suggests that this compound interferes with the enzyme's ability to bind to or process its intended histone substrates. scbt.com

Comparative Inhibition of Other HATs (e.g., CBP, PCAF)

While showing potent inhibition of Gcn5, this compound demonstrates weak inhibitory activity against other HATs, such as CBP (CREB-binding protein). medchemexpress.comselleckchem.comabmole.com The IC50 value for CBP inhibition by this compound is reported to be 0.5 mM, indicating a significantly lower potency compared to its effect on Gcn5. medchemexpress.comselleckchem.comabmole.com Research also indicates that this compound inhibits the GNAT family of HATs and, to a lesser extent, the p300/CBP family. researchgate.net PCAF (p300/CBP-associated factor) is another HAT enzyme structurally and functionally similar to Gcn5, and both are primary acetyltransferases for histone H3 at lysines 9 and 14. biorxiv.org Some sources group Gcn5 and PCAF together when discussing inhibitors, and this compound's selectivity is often highlighted in comparison to other HATs like CBP and p300. medchemexpress.commedchemexpress.com

Data on the comparative inhibition of HATs by this compound:

| HAT Target | IC50 (this compound) | Reference |

|---|---|---|

| Gcn5 | 100 μM | medchemexpress.comselleckchem.comabmole.com |

Impact on Histone Acetylation Dynamics (e.g., Histone H3 Lysine (B10760008) 9 and 14 Acetylation)

Inhibition of Gcn5 by this compound leads to a reduction in histone acetylation levels, particularly at specific lysine residues on histone H3. nih.govbiorxiv.org Gcn5's HAT activity is crucial for acetylating histone H3 at lysine 9 (H3K9) and lysine 14 (H3K14). bertin-bioreagent.combiorxiv.org These modifications are typically associated with transcriptional activation. bertin-bioreagent.combiorxiv.org Studies have shown that treatment with this compound can lead to a reduction in H3K14 acetylation levels, observed as early as 3 hours post-treatment and sustained at 24 hours. nih.gov A reduction in H3K9 acetylation levels has also been observed after 24 hours of treatment with this compound. nih.gov This impact on H3K9 and H3K14 acetylation dynamics reflects the direct consequence of inhibiting Gcn5 activity. biorxiv.org

Influence on Gene Expression Regulation and Chromatin Remodeling Pathways

By inhibiting Gcn5 and subsequently reducing histone acetylation, particularly H3K9 and H3K14 acetylation, this compound influences gene expression regulation. scbt.comnih.gov Histone acetylation plays a key role in altering chromatin structure, making DNA more or less accessible to the transcriptional machinery. scbt.comcd-genomics.comfrontiersin.org Reduced acetylation, as caused by Gcn5 inhibition, can lead to a more condensed chromatin structure, which generally represses gene transcription. scbt.comcd-genomics.comfrontiersin.org Studies have shown that this compound can downregulate the expression of certain Gcn5-targeted genes. nih.gov This highlights the role of this compound as a tool to investigate the involvement of Gcn5-mediated acetylation in regulating specific gene expression profiles and associated chromatin remodeling pathways. nih.govcd-genomics.commdpi.com

Effects on Pre-mRNA Splicing Processes

This compound has been found to affect pre-mRNA splicing processes. researchgate.net Studies investigating the impact of protein acetylation inhibitors on splicing have shown that this compound can interfere with pre-mRNA splicing in vitro. researchgate.net The observed effect is a blockage of the splicing reaction before the first catalytic step, similar to the effects seen with inhibitors of protein deacetylation. researchgate.net This suggests a link between protein acetylation status, potentially mediated by HATs like Gcn5, and the efficient assembly or function of the spliceosome, the complex responsible for pre-mRNA splicing. researchgate.netnih.govnih.gov

Modulation of Specific Protein Levels and Degradation Pathways (e.g., E2A-PBX1, Wnt16)

This compound has been shown to modulate the levels of specific proteins, influencing their stability and degradation. Notably, in the context of acute lymphoblastic leukemia (ALL) cells expressing the chimeric oncoprotein E2A-PBX1, treatment with this compound decreased the acetylation of E2A-PBX1. medchemexpress.comcdnsciencepub.comnih.gov Furthermore, this compound reduced the protein levels of E2A-PBX1 in a dose-dependent manner. medchemexpress.comcdnsciencepub.comnih.gov This reduction in E2A-PBX1 protein levels is linked to a decrease in its half-life, suggesting that Gcn5-mediated acetylation plays a role in stabilizing E2A-PBX1, and inhibition by this compound promotes its degradation. cdnsciencepub.comnih.gov Additionally, this compound treatment has been shown to reduce the protein levels of Wnt16, a target gene of E2A-PBX1. medchemexpress.comcdnsciencepub.com This indicates that the inhibitory effect of this compound on Gcn5 and subsequently on E2A-PBX1 stability can have downstream consequences on the expression of genes regulated by this oncoprotein. cdnsciencepub.comresearchgate.net

Compound Names and PubChem CIDs:

| Compound Name | Synonym | PubChem CID |

| This compound | MB-3 | Not explicitly found for "this compound" in search results, but related structures and GBL have CIDs. nih.govfishersci.nowikipedia.org A specific CID for the inhibitor "this compound" (MB-3) as described might require a more targeted search or be associated with a specific isomer or derivative. PubChem CID 7302 is for gamma-Butyrolactone (B3396035) (GBL). wikipedia.org PubChem CID 545831 is for 2-Hydroxy-gamma-butyrolactone. fishersci.no PubChem CID 10003354 is for Butyrolactone III. nih.gov PubChem CID 67161 is for alpha,alpha-Dimethyl-gamma-butyrolactone. ontosight.ai PubChem CID 98323 is for alpha-methyl-gamma-butyrolactone. thegoodscentscompany.com The specific this compound (MB-3) with CAS # 778649-18-6 is linked to Gcn5 inhibition in multiple sources, but a direct PubChem CID for this specific compound labeled "this compound" (MB-3) was not definitively retrieved across all searches. medkoo.comscbt.com |

| Gcn5 | KAT2A | 8501 (Human KAT2A) |

| CBP | CREBBP | 1383 (Human CREBBP) |

| PCAF | KAT2B | 8623 (Human KAT2B) |

| Histone H3 | - | - |

| E2A-PBX1 | - | - |

| Wnt16 | WNT16 | 51773 (Human WNT16) |

Data Table: Inhibition of HATs by this compound

| HAT Target | IC50 (μM) |

| Gcn5 | 100 |

| CBP | 500 |

This table summarizes the inhibitory potency of this compound against Gcn5 and CBP based on reported IC50 values.

Mechanistic Insights into Enzyme-Inhibitor Interactions (e.g., Non-Irreversible Inhibition Characteristics)

This compound, also known as MB-3, has been identified as a specific small-molecule inhibitor of the histone acetyltransferase (HAT) enzyme Gcn5. Research indicates that this compound exhibits a notable affinity for the Gcn5 enzyme. medchemexpress.comabmole.comselleckchem.comchemsrc.comtargetmol.com This affinity is reported to be comparable to that of histone H3, which is a natural substrate for Gcn5. medchemexpress.comabmole.comselleckchem.comchemsrc.com

Studies investigating the inhibitory profile of this compound have determined its half-maximal inhibitory concentration (IC₅₀) against Gcn5 to be 100 µM. medchemexpress.comabmole.comselleckchem.comchemsrc.com While demonstrating specific inhibition of Gcn5, this compound shows significantly weaker inhibitory activity against the related HAT enzyme CBP, with an IC₅₀ value of 0.5 mM. medchemexpress.comabmole.comselleckchem.comchemsrc.com

Further mechanistic investigations have explored the downstream effects of Gcn5 inhibition by this compound. Treatment with this compound has been shown to reduce the protein levels of E2A-PBX1 and E2A in a dose-dependent manner. medchemexpress.com Additionally, it has been observed to reduce the protein levels of Wnt16 and GCN5 itself. medchemexpress.com

Current research findings primarily detail the specificity and potency of this compound as a Gcn5 inhibitor and its impact on the levels of certain proteins. However, the provided information does not explicitly detail the characteristics of the enzyme-inhibitor interaction in terms of its reversibility (i.e., whether the inhibition is reversible or non-irreversible). While some butyrolactone derivatives have been studied for their reversible or irreversible inhibitory mechanisms against different targets nih.govnih.gov, specific data on the non-irreversible inhibition characteristics of this compound (MB-3) regarding Gcn5 is not available in the consulted sources.

Detailed Research Findings: Inhibitory Activity

The following table summarizes the inhibitory activity of this compound against key enzymes:

| Enzyme | IC₅₀ (µM) |

| Gcn5 | 100 |

| CBP | 500 |

This data highlights the selectivity of this compound towards Gcn5 compared to CBP. medchemexpress.comabmole.comselleckchem.comchemsrc.com

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Key Pharmacophoric Elements for HAT Inhibition

Butyrolactone 3 functions as a specific inhibitor of the histone acetyltransferase Gcn5, exhibiting an IC₅₀ value of 100 μM. selleckchem.comnih.govscbt.com This inhibition is notably more potent than its effect on the related HAT, CBP, against which it shows weak inhibition with an IC₅₀ of 0.5 mM. The molecule's affinity for the Gcn5 enzyme is reported to be comparable to that of the natural substrate, histone H3, suggesting that this compound effectively competes for binding at the enzyme's active site. selleckchem.comnih.govscbt.com

While detailed, publicly available SAR data specifically delineating each key pharmacophoric element of this compound for Gcn5 inhibition is limited in the provided search results, the core γ-butyrolactone scaffold is understood to be a crucial structural motif. The specific arrangement of functional groups around this core, including the propyl chain and the carboxylic acid group, contributes to its interaction with the Gcn5 active site. The observation that this compound exhibits non-irreversible inhibition suggests that its binding does not primarily involve a Michael addition to nucleophilic groups in the enzyme's active site, which is a common mechanism for some α,β-unsaturated carbonyl compounds. scbt.com This mechanistic insight is important for understanding how the molecule interacts with the enzyme and for guiding structural modifications.

Strategies for Derivatization to Enhance Potency and Selectivity

Based on initial studies, the derivatization of this compound at position 2 of the γ-butyrolactone core has been identified as a potentially promising avenue for future SAR investigations aimed at enhancing potency and selectivity. scbt.com This suggestion arises from the understanding of the molecule's interaction with Gcn5 and the desire to optimize these interactions.

The relatively modest potency of this compound (IC₅₀ = 100 μM) indicates room for improvement through structural modifications. Strategies for derivatization would likely involve exploring variations at the suggested position 2, as well as potentially other parts of the molecule, to optimize interactions with key amino acid residues in the Gcn5 active site. Given the observed selectivity for Gcn5 over CBP, modifications could also aim to further exploit the subtle differences between the binding pockets of these two enzymes to improve the selectivity profile. The non-irreversible nature of inhibition suggests that modifications should focus on enhancing reversible binding interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

Computational Approaches in SAR Analysis and Ligand Design

Computational approaches have played a role in the study and design of Gcn5 inhibitors, including the rational design strategy that led to the identification of MB-3 (this compound). These methods are valuable tools for understanding the molecular basis of enzyme-inhibitor interactions and for guiding the synthesis of novel compounds with improved properties.

A rational design strategy based on the electrostatic interaction fields within the active site of Gcn5 was employed in the initial discovery phase. This suggests that computational modeling, such as molecular docking and analysis of electrostatic potentials, was used to predict how potential inhibitor molecules might fit into and interact with the enzyme's binding pocket. Such approaches can help identify key residues involved in binding, assess the strength and nature of interactions, and predict the potential impact of structural modifications on binding affinity.

While specific details of further computational SAR analysis or ligand design studies specifically on this compound derivatives were not extensively detailed in the provided search results, computational methods commonly used in this field include:

Molecular Docking: To predict the binding orientation and affinity of ligands to the target protein.

Molecular Dynamics Simulations: To study the dynamic behavior of the protein-ligand complex and refine binding poses.

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate structural features of a series of compounds with their biological activity, allowing for the prediction of activity for new, untested molecules.

Pharmacophore Modeling: To identify the essential features of a molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to the target.

Applications in Academic Research and Chemical Biology

Chemical Probes for Epigenetic Research and Chromatin Biology

Information specifically detailing the use of butyrolactone 3 or related simple butyrolactones as chemical probes for epigenetic research and chromatin biology was not found in the consulted literature.

Building Blocks for Complex Organic Synthesis in Research Settings

Butyrolactones, particularly gamma-butyrolactone (B3396035) and its chiral derivatives like (S)-3-hydroxy-gamma-butyrolactone, are recognized as crucial building blocks in the synthesis of a wide array of organic molecules within research laboratories. Their five-membered lactone ring can be strategically opened or modified to introduce diverse functionalities and construct complex carbon skeletons. (S)-3-Hydroxy-gamma-butyrolactone, in particular, serves as an important chiral pool, providing a valuable enantiopure starting material for asymmetric synthesis wikipedia.orgnih.govthegoodscentscompany.com. Researchers utilize these compounds to synthesize natural products and other complex molecules, leveraging the inherent structure and stereochemistry of the lactone ring thegoodscentscompany.com. The development of efficient synthetic routes to gamma-butyrolactones from various precursors, including biorenewable sources, further enhances their utility as sustainable building blocks in organic synthesis research.

Intermediate in the Synthesis of Chiral Pharmaceutical Precursors for Academic Exploration (e.g., L-carnitine, statins, (S)-oxiracetam)

(S)-3-Hydroxy-gamma-butyrolactone is a key intermediate in the academic exploration and synthesis of several chiral pharmaceutical precursors. Its well-defined stereochemistry makes it particularly valuable in the development of enantiomerically pure drug molecules.

L-carnitine: (S)-3-Hydroxy-gamma-butyrolactone is employed in the synthesis of L-carnitine, a compound involved in fatty acid metabolism. Research has explored various synthetic routes utilizing (S)-3-HGB as a starting material to access L-carnitine wikipedia.orgnih.gov. One approach involves converting (S)-3-hydroxy-gamma-butyrolactone to a hydroxy-activated form, followed by reaction with trimethylamine (B31210) to yield L-carnitine.

Statins: This butyrolactone derivative is also a crucial intermediate in the synthesis of statins, a class of cholesterol-lowering drugs, including Atorvastatin wikipedia.orgnih.gov. Academic research has investigated chemoenzymatic approaches and other synthetic strategies that incorporate (S)-3-hydroxy-gamma-butyrolactone to construct the chiral side chains of statins nih.gov.

(S)-oxiracetam: (S)-3-Hydroxy-gamma-butyrolactone serves as a key intermediate in the synthesis of (S)-oxiracetam, a nootropic compound studied for its potential cognitive effects wikipedia.orgthegoodscentscompany.com. Synthetic pathways have been developed that utilize (S)-3-HGB as a precursor for the chiral pyrrolidone core of (S)-oxiracetam thegoodscentscompany.com.

These examples highlight the importance of (S)-3-hydroxy-gamma-butyrolactone as a versatile chiral synthon in academic research focused on developing efficient and stereoselective routes to pharmaceutical compounds.

Catalyst Development for Lactone Polymerization Studies

Gamma-butyrolactone and its derivatives are subjects of significant research in the field of polymer science, particularly concerning ring-opening polymerization (ROP). While gamma-butyrolactone itself is considered relatively stable and challenging to homopolymerize due to its low ring strain, academic research has focused on developing novel catalysts and polymerization conditions to overcome this limitation and synthesize poly(gamma-butyrolactone) (PBL) and related copolymers.

Future Research Directions

Exploration of Novel Synthetic Pathways for Advanced Butyrolactone 3 Analogues

Future research in the synthesis of this compound (MB-3) and its analogues will focus on developing more efficient, stereoselective, and environmentally friendly methodologies. While existing methods for synthesizing gamma-butyrolactones are known, including intramolecular esterification and approaches involving the formation of C3-C4 and C5-O1 bonds, the synthesis of complex or substituted butyrolactones with specific stereochemistry remains an active area of investigation. researchgate.netresearchgate.netmdpi.com

Key areas of exploration include:

Asymmetric Synthesis: Developing catalytic systems (e.g., using transition metals or organocatalysts) to control the stereochemistry at the chiral centers within the butyrolactone core and its substituents. This is crucial for producing enantiomerically pure analogues, as different enantiomers can exhibit vastly different biological activities. researchgate.netru.nl

Green Chemistry Approaches: Investigating synthetic routes that minimize waste, utilize renewable resources, and avoid hazardous reagents and solvents. This aligns with the growing demand for sustainable chemical synthesis.

Flow Chemistry and Automation: Implementing continuous flow processes and automated synthesis platforms to enable rapid exploration of reaction conditions and efficient production of libraries of this compound analogues.

Late-Stage Functionalization: Developing methods to selectively introduce diverse functional groups onto pre-synthesized butyrolactone scaffolds, allowing for rapid generation of analogues with varied properties.

Biocatalysis: Exploring the use of enzymes or engineered microorganisms for specific steps in the synthesis, potentially offering high selectivity and milder reaction conditions.

Detailed research findings in this area would involve reporting yields, enantioselectivities, diastereoselectivities, and reaction scope for newly developed synthetic routes. Data tables would typically present a range of synthesized analogues, the reaction conditions used, and the resulting stereochemical outcomes and yields.

Deeper Mechanistic Understanding of Biological Interactions and Downstream Effects

This compound (MB-3) is known as a specific inhibitor of the histone acetyltransferase Gcn5. abmole.comscbt.comselleckchem.commedchemexpress.comcaymanchem.comglpbio.com Future research will delve deeper into the molecular mechanisms underlying this interaction and the subsequent downstream cellular effects. This includes understanding the precise binding mode of this compound to Gcn5, the kinetics and thermodynamics of this interaction, and how this inhibition impacts cellular processes regulated by Gcn5. medchemexpress.comglpbio.com

Research directions include:

Structural Biology: Utilizing techniques such as X-ray crystallography or cryo-electron microscopy to determine the co-crystal structure of this compound bound to Gcn5, providing atomic-level details of the interaction.

Biophysical Studies: Employing techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to quantify the binding affinity and kinetics of this compound and its analogues to Gcn5 and related proteins.

Cellular Assays: Conducting comprehensive studies in various cell lines and primary cells to assess the impact of Gcn5 inhibition by this compound on histone acetylation levels, gene expression profiles, protein-protein interactions, and cellular phenotypes (e.g., proliferation, differentiation, apoptosis). medchemexpress.com

Identification of Off-Target Effects: Investigating potential interactions with other cellular targets to understand the specificity of this compound and identify potential off-target effects that could contribute to observed biological outcomes.

In Vivo Studies: Utilizing animal models to study the pharmacokinetic and pharmacodynamic properties of this compound and its analogues, as well as their effects on Gcn5 activity and relevant biological processes in a physiological context.

Detailed research findings would include binding constants (Kd, Ki), IC50 values for enzyme inhibition, changes in histone acetylation patterns (measured by Western blot or mass spectrometry), gene expression changes (measured by RNA-Seq or qPCR), and phenotypic changes in cells or organisms. Data tables could present IC50 values for this compound and its analogues against Gcn5 and other related enzymes, or quantitative data on changes in gene expression or protein modification.

Development of Advanced Analytical Methods for Detection and Quantification in Complex Biological Matrices

Accurate and sensitive detection and quantification of this compound (MB-3) and its metabolites in biological samples (such as blood, urine, and tissue) are essential for pharmacokinetic, pharmacodynamic, and toxicological studies. researchgate.netdshs-koeln.de Future research will focus on developing advanced analytical methods with improved sensitivity, specificity, and throughput.

Key areas of development include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Optimizing LC-MS/MS methods with advanced separation techniques and highly sensitive mass analyzers for the simultaneous quantification of this compound and its potential metabolites in complex biological matrices. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS): Developing or refining GC-MS methods, potentially involving derivatization steps to enhance volatility, for the analysis of this compound, particularly in forensic or clinical settings where it might be relevant alongside other related compounds like gamma-butyrolactone (B3396035) (GBL). researchgate.netdshs-koeln.deoup.comscience.govpreprints.org

Capillary Electrophoresis (CE): Exploring CE-based methods, potentially coupled with sensitive detectors, for the separation and analysis of this compound and its charged derivatives.

Microfluidic Devices: Developing microfluidic platforms for integrated sample preparation, separation, and detection of this compound, offering potential for high-throughput and point-of-care analysis.

Biosensors: Designing and fabricating biosensors that can specifically recognize and quantify this compound, potentially enabling real-time monitoring in biological systems.

Detailed research findings would involve reporting method validation parameters such as sensitivity (Limit of Detection - LOD, Limit of Quantification - LOQ), linearity, accuracy, precision, and matrix effects. researchgate.netdshs-koeln.de Data tables would typically show calibration curves, recovery rates from spiked biological samples, and results from the analysis of real-world samples.

Integration of Computational and Experimental Approaches for Rational Design and Optimization

Integrating computational methods with experimental studies will be crucial for the rational design and optimization of this compound (MB-3) analogues with improved potency, selectivity, and pharmacokinetic properties. sci-hub.seresearchgate.netnih.govmdpi.comnih.gov

Research directions include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on experimental data to correlate chemical structure with biological activity (e.g., Gcn5 inhibition), enabling the prediction of activity for novel analogues.

Molecular Docking and Molecular Dynamics Simulations: Utilizing computational simulations to predict the binding orientation and affinity of this compound and its analogues to Gcn5, providing insights for designing compounds with enhanced binding. sci-hub.se

De Novo Design: Employing computational algorithms to design novel molecular structures based on the characteristics of the Gcn5 binding site and the desired properties.

ADME Prediction: Using computational tools to predict the absorption, distribution, metabolism, and excretion (ADME) properties of potential analogues, helping to prioritize compounds with favorable pharmacokinetic profiles.

Virtual Screening: Conducting virtual screening of large chemical databases to identify potential lead compounds or scaffolds that share structural or electronic similarities with this compound and are predicted to interact with Gcn5.

Detailed research findings would include QSAR model parameters (e.g., R², Q²), predicted binding affinities (e.g., docking scores, free energies), and predicted ADME properties. Data tables could compare predicted activities or properties with experimentally determined values for a set of compounds.

Q & A

Q. Advanced

- Sampling intervals : Collect samples at critical phases (e.g., logarithmic growth vs. stationary phase) to capture dynamic changes .

- Dose timing : Supplement this compound at staggered intervals (e.g., 24 h vs. 120 h post-inoculation) to assess phase-dependent effects .

- Multi-omics integration : Pair transcriptomics (RNA-seq) with acetyl-proteomics to correlate enzyme inhibition with downstream epigenetic changes .

What strategies mitigate this compound’s weak inhibitory activity against CBP in mixed acetyltransferase assays?

Q. Advanced

- Structural optimization : Use molecular docking (e.g., X-ray crystallography of Gcn5-ligand complexes) to design analogs with enhanced selectivity .

- Combinatorial inhibition : Pair this compound with CBP-specific inhibitors (e.g., ICG-001) to isolate Gcn5-dependent effects .

- Fractionated dosing : Apply lower, pulsatile concentrations to exploit kinetic differences in Gcn5 vs. CBP binding .

How can researchers reconcile discrepancies between in vitro IC50 values and cellular activity of this compound?

Q. Advanced

- Cellular uptake analysis : Quantify intracellular concentrations via LC-ESI-MS-MS to assess bioavailability .

- Microenvironment factors : Adjust assay conditions (e.g., pH, cofactors) to mimic in vivo environments .

- Off-target screening : Use proteome-wide activity-based profiling to identify unintended targets .

What controls are essential for ensuring reproducibility in this compound-mediated epigenetic studies?

Q. Basic

- Negative controls : Include untreated cells and vehicle-only (e.g., DMSO) groups .

- Positive controls : Use established Gcn5 inhibitors (e.g., CPTH2) to benchmark activity .

- Endogenous controls : Normalize acetylated histone H3 levels to total histone H3 via Western blot .

How does this compound’s stability under varying storage conditions impact experimental outcomes?

Q. Basic

- Storage recommendations : Store lyophilized this compound at -80°C in anhydrous DMSO to prevent hydrolysis .